3-Cyclopropoxy-2-fluorobenzonitrile is an organic compound characterized by a cyclopropyl group attached to a fluorobenzene structure, specifically at the meta position relative to the cyano group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula is , and its molecular weight is approximately 161.18 g/mol. The compound is classified under nitriles due to the presence of the cyano group, which significantly influences its reactivity and properties.
The synthesis of 3-Cyclopropoxy-2-fluorobenzonitrile generally involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized product.
The molecular structure of 3-Cyclopropoxy-2-fluorobenzonitrile features a benzene ring substituted at the meta position with both a fluorine atom and a cyano group, along with a cyclopropoxy substituent. The structure can be represented using various notation systems such as SMILES or InChI.
C1=CC(=C(C(=C1)F)C#N)OC1CC1
3-Cyclopropoxy-2-fluorobenzonitrile can participate in various chemical reactions typical for nitriles and aromatic compounds:
Reactions involving this compound often require specific conditions such as temperature control and solvent selection to ensure high selectivity and yield.
The mechanism of action for 3-Cyclopropoxy-2-fluorobenzonitrile primarily involves its reactivity due to the electron-withdrawing nature of both the cyano and fluorine groups. These groups stabilize negative charges during nucleophilic attack or facilitate electrophilic processes:
The stability and reactivity of this compound are influenced by its electronic structure, which can be analyzed using computational methods such as density functional theory.
Relevant data from sources indicate that these properties are essential for predicting behavior in various chemical environments .
3-Cyclopropoxy-2-fluorobenzonitrile has several promising applications:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2